

Application Notes & Protocols: Preparing Branaplam Stock Solutions for Cell Culture

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Compound of Interest

Compound Name: Branaplam

Cat. No.: B560654

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Branaplam** (also known as LMI070 or NVS-SM1) is a potent, orally active, and selective small molecule that modulates the splicing of Survival Motor Neuron 2 (SMN2) pre-mRNA.^{[1][2]} Its primary mechanism of action involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.^{[3][4]} This action promotes the inclusion of exon 7, leading to an increase in the production of full-length, functional SMN protein.^[1] Initially developed for the treatment of Spinal Muscular Atrophy (SMA), **branaplam** has also been investigated for its potential in treating Huntington's disease by reducing levels of the huntingtin (HTT) protein.^{[5][6]}

These application notes provide a detailed protocol for the preparation, storage, and use of **branaplam** stock solutions for in vitro cell culture experiments. Accurate preparation and handling are critical to ensure experimental reproducibility and integrity.

Branaplam: Chemical Properties and Quantitative Data

Properly understanding the physicochemical properties of **branaplam** is essential for preparing accurate stock solutions. The following table summarizes key data for **branaplam**.

Property	Value	Reference
Synonyms	LMI070, NVS-SM1	[1][2]
CAS Number	1562338-42-4	[2][7]
Molecular Formula	C ₂₂ H ₂₇ N ₅ O ₂	[7][8]
Molecular Weight	393.48 g/mol	[7][9]
Appearance	Solid powder	[2]
Solubility in DMSO	≥ 3.33 mg/mL (≥ 8.46 mM)	[7]
Purity	≥ 99% (typical)	[1]

Protocol: Preparation of a 10 mM Branaplam Stock Solution

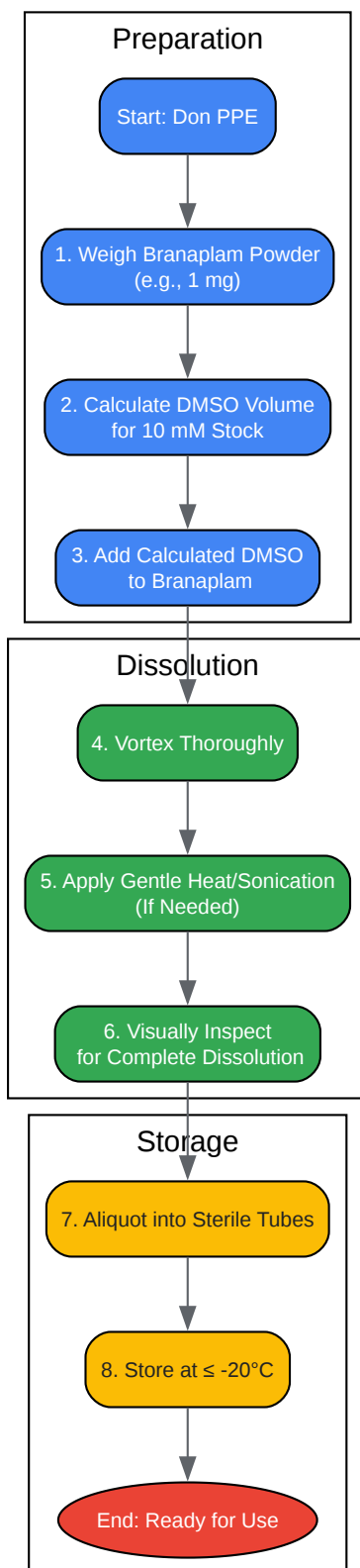
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), the recommended solvent for in vitro applications.[7]

2.1 Materials and Equipment

- **Branaplam** powder (e.g., MedChemExpress, HY-19620)
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryogenic vials
- Calibrated analytical balance
- Vortex mixer
- Water bath or heat block (optional, set to 60-80°C)
- Ultrasonic bath (optional)
- Sterile 0.22 µm syringe filter (optional, if sterilization is required)

- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

2.2 Experimental Workflow for Stock Solution Preparation The following diagram outlines the workflow for preparing a **branaplam** stock solution.



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Caption: Workflow for preparing **branaplam** stock solution.

2.3 Step-by-Step Procedure

- **Safety First:** Perform all steps in a chemical fume hood or designated workspace while wearing appropriate PPE.
- **Weigh Branaplam:** Accurately weigh a precise amount of **branaplam** powder. For example, weigh 1 mg of **branaplam** into a sterile microcentrifuge tube.
- **Calculate DMSO Volume:** Use the following formula to calculate the required volume of DMSO to achieve a 10 mM concentration:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)})$$

Example for 1 mg of **branaplam** (MW = 393.48 g/mol): $\text{Volume } (\mu\text{L}) = (0.001 \text{ g} / (0.010 \text{ mol/L} \times 393.48 \text{ g/mol})) \times 1,000,000 \mu\text{L/L}$ $\text{Volume } (\mu\text{L}) \approx 254.14 \mu\text{L}$

- **Dissolution:** Add the calculated volume of sterile DMSO to the tube containing the **branaplam** powder.
- **Mixing:** Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
- **Aid Dissolution (If Necessary):** **Branaplam**'s solubility can be enhanced with gentle warming and sonication.^{[7][9]} If the solution is not clear, warm it in a water bath at 60°C or use an ultrasonic bath for 5-10 minutes until all particulate matter is dissolved.^[7]
- **Visual Inspection:** Confirm that the solution is clear and free of any visible precipitates before proceeding.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes.
- **Labeling and Storage:** Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately as recommended in the table below.

Storage and Stability of Branaplam Solutions

Proper storage is crucial to maintain the stability and activity of **branaplam**.

Solution Type	Storage Temperature	Stability Period	Recommendations	Reference
Branaplam (Powder)	4°C	As per manufacturer	Store sealed, away from moisture and light.	[7] [9]
Stock Solution (in DMSO)	-20°C	Up to 6 months	Avoid repeated freeze-thaw cycles.	[1]
Stock Solution (in DMSO)	-80°C	Up to 1 year	Preferred for long-term storage.	[1]

Protocol: Preparation of Working Solutions

Stock solutions must be diluted in cell culture medium to achieve the desired final concentration for experiments.

- Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

$$V_1 = (C_2 \times V_2) / C_1 \quad V_1 = (10 \mu\text{M} \times 1 \text{ mL}) / 10,000 \mu\text{M} = 0.001 \text{ mL} = 1 \mu\text{L}$$

- Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by pipetting.
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the **branaplam** working solution (e.g., 0.1% DMSO).

- Immediate Use: Use the freshly prepared working solution immediately for cell treatment. Do not store diluted working solutions in culture medium.

In Vitro Application Data

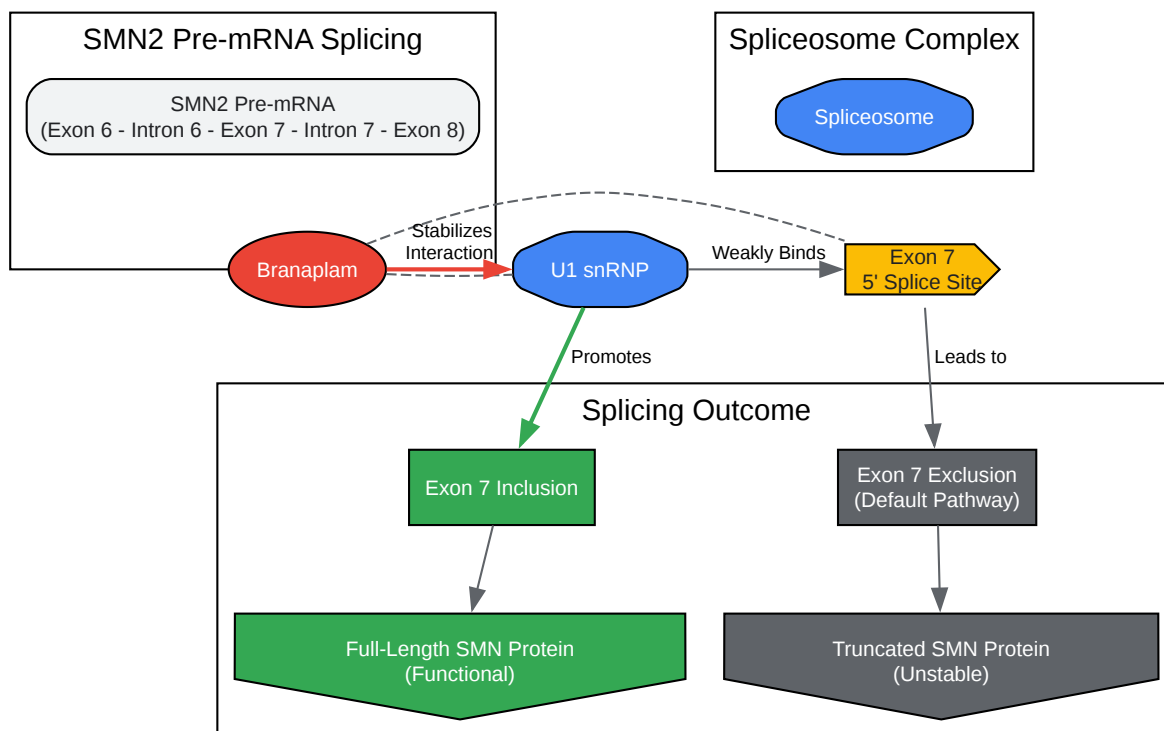
The following table summarizes key concentrations and observed effects of **branaplam** in various in vitro models. These values can serve as a starting point for designing dose-response experiments.

Parameter	Value	Cell/System Context	Notes	Reference
EC ₅₀ (SMN Splicing)	20 nM	N/A	Effective concentration for 50% maximal response in SMN2 splicing modulation.	[1][7]
IC ₅₀ (HTT Reduction)	< 10 nM	Human fibroblasts, iPSCs, cortical progenitors	Dose-dependent reduction of total and mutant Huntingtin (HTT) protein.	[5]
Effective Concentration	10 nM	iPSC-derived cortical neurons	Reduced total HTT levels by 38.8% without inducing toxicity.	[5]
IC ₅₀ (hERG Inhibition)	6.3 µM	N/A	Potential for off-target activity at higher concentrations.	[1][7]
Cytotoxicity	Low at effective doses	Human fibroblasts, iPSCs	No significant toxicity or changes in cell proliferation observed at concentrations effective for HTT reduction.	[5]

Note on Toxicity: While **branaplam** shows low cytotoxicity at effective in vitro concentrations, clinical trials in Huntington's disease were discontinued due to safety concerns related to peripheral neuropathy in human subjects.[10] This should be considered in the context of translational research.

Branaplam's Mechanism of Action

Branaplam acts by directly influencing the pre-mRNA splicing machinery. The diagram below illustrates its targeted effect on the SMN2 gene.



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Caption: **Branaplam** stabilizes U1 snRNP binding to the SMN2 5' splice site.

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